

Atreleuton-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atreleuton-d4

Cat. No.: B15561017

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Atreleuton-d4**, a deuterated analog of the potent 5-lipoxygenase (5-LOX) inhibitor, Atreleuton. This document details its chemical structure, properties, and its role in the inhibition of the leukotriene biosynthetic pathway. It is intended to serve as a valuable resource for professionals in drug development and scientific research.

Chemical Structure and Properties

Atreleuton-d4 is the deuterium-labeled version of Atreleuton (also known as ABT-761 or VIA-2291). The incorporation of deuterium atoms can be a strategic tool in drug development to investigate metabolic pathways and potentially enhance pharmacokinetic properties.

While the precise, publicly documented location of the four deuterium atoms on the **Atreleuton-d4** molecule is not readily available, a common synthetic strategy for deuteriation involves targeting metabolically active sites. A plausible structure for **Atreleuton-d4**, based on common deuteriation patterns for similar compounds, is presented below. It is important to note that this structure is a representation and should be confirmed with supplier-specific documentation.

Table 1: Chemical and Physical Properties of **Atreleuton-d4** and Atreleuton

Property	Atreleuton-d4	Atreleuton
CAS Number	2012598-86-4[1]	154355-76-7[2]
Chemical Formula	C ₁₆ H ₁₁ D ₄ FN ₂ O ₂ S[1][3]	C ₁₆ H ₁₅ FN ₂ O ₂ S[2][4]
Molecular Weight	322.39 g/mol [1][3]	318.37 g/mol
IUPAC Name	1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea (deuterated)	1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea[2]
Synonyms	ABT-761-d4, VIA-2291-d4	ABT-761, VIA-2291, A-85761[4]
Physical State	Solid (assumed)	Solid[4]
Solubility	Data not publicly available	Soluble in Methanol[4]
Melting Point	Data not publicly available	Data not publicly available
Boiling Point	Data not publicly available	Data not publicly available

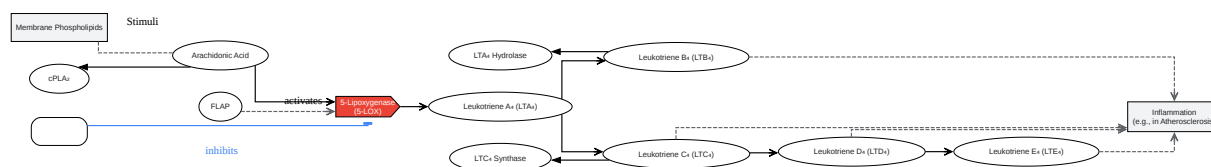
Note: Some properties for **Atreleuton-d4** are not publicly available and are therefore listed as such. The properties of the non-deuterated Atreleuton are provided for reference.

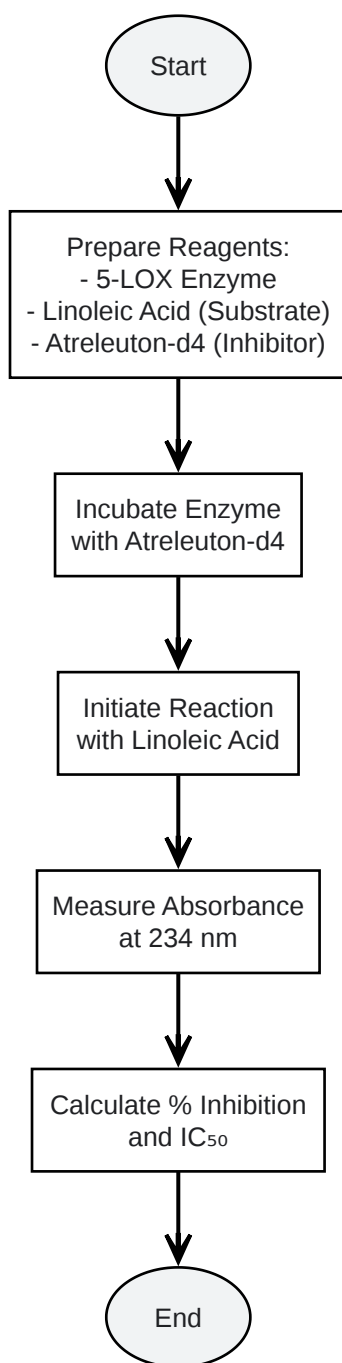
Mechanism of Action: Inhibition of 5-Lipoxygenase

Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LOX).[5] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By inhibiting 5-LOX, Atreleuton effectively blocks the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory cascade.[5] This mechanism of action is central to its therapeutic potential in inflammatory diseases.

The Leukotriene Biosynthesis Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Atreleuton.





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